REACTION_CXSMILES
|
N[C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[N:5][NH:6][C:7]2=[O:13].N([O-])=O.[Na+].[I-:18]>Cl.O>[I:18][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[N:5][NH:6][C:7]2=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
7.57 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C=NNC(C2=CC=C1C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 90 min at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 70° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
forming a dark precipitate on initial
|
Type
|
FILTRATION
|
Details
|
the dark ppt was collected by filtration
|
Type
|
STIRRING
|
Details
|
stirred in a solution of saturated sodium sulfite
|
Type
|
CUSTOM
|
Details
|
forming a light yellow precipitate
|
Type
|
FILTRATION
|
Details
|
This precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with excess water
|
Type
|
CUSTOM
|
Details
|
The light yellow solid was dried in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C=NNC(C2=CC=C1C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |